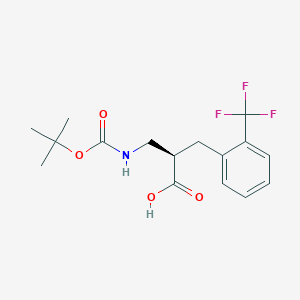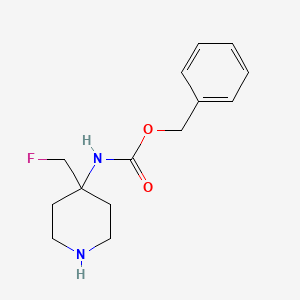
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloro-3,5-dimethyl-1H-pyrazole+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include pyrazole ketones or carboxylic acids.
Reduction: Products include pyrazole alcohols or amines.
科学的研究の応用
2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group and pyrazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-chloro-1,3-dimethylimidazolidinium chloride: Another chloro-substituted heterocyclic compound with different applications.
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and pyrazole functionalities makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
2-chloro-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4-7(9)5(2)11(10-4)6(12)3-8/h3H2,1-2H3 |
InChIキー |
PMZBLAOAFIWBHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(=O)CCl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)
